1-(Allyloxy)-2-chloro-5-nitrobenzene
Description
1-(Allyloxy)-2-chloro-5-nitrobenzene is a substituted aromatic compound characterized by the presence of three functional groups: an allyloxy (–O–CH₂–CH=CH₂) group at position 1, a chlorine atom at position 2, and a nitro (–NO₂) group at position 5 on the benzene ring. Its molecular formula is C₉H₈ClNO₃, with a molecular weight of 213.62 g/mol (exact data for the 2-chloro-5-nitro isomer is inferred from analogs in ).
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
1-chloro-4-nitro-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8ClNO3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h2-4,6H,1,5H2 |
InChI Key |
DPBCMCCUWJKAAR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Functional Group Variations
Table 1: Key Properties of 1-(Allyloxy)-2-chloro-5-nitrobenzene and Analogs
*Calculated based on structural similarity to 1-(allyloxy)-4-chloro-2-nitrobenzene ().
Key Findings:
Substituent Position Effects :
- In 1-(allyloxy)-4-chloro-2-nitrobenzene (CAS 100246-31-9), the nitro group at position 2 and chlorine at position 4 create distinct electronic effects compared to the target compound. This positional isomerism may lead to differences in reactivity, such as reduced electrophilicity at the para position due to steric hindrance from the allyloxy group.
- The methoxy-substituted analog (CAS 119-21-1) demonstrates higher solubility in polar solvents due to its two methoxy groups but lacks the synthetic versatility of the allyloxy group in cross-coupling reactions.
Functional Group Impact :
- The trichloromethyl group in 1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene () exerts a stronger electron-withdrawing effect than the allyloxy group, making it more reactive toward nucleophilic aromatic substitution but less stable under basic conditions.
- Allyloxy groups enable palladium-catalyzed coupling reactions (e.g., with isonitriles), a feature absent in methoxy- or trichloromethyl-substituted analogs.
Electronic and Reactivity Comparisons
- Nitro Group Reduction :
The nitro group in this compound can be reduced to an amine using SnCl₂, similar to procedures described for 4-(substituted)-5-fluorobenzene-1,2-diamine synthesis (). However, the allyloxy group’s presence may necessitate modified reaction conditions to avoid side reactions (e.g., allylic oxidation). - Directing Effects : The chlorine atom at position 2 in the target compound directs incoming electrophiles to the meta position (relative to Cl), whereas in the 4-chloro-2-nitro isomer (CAS 100246-31-9), the nitro group at position 2 dominates directing effects, favoring ortho/para substitution.
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